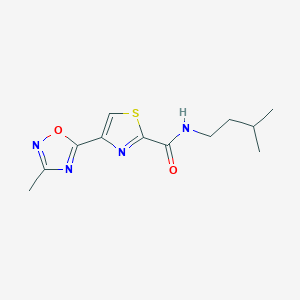
4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-methylbutyl)-1,3-thiazole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-methylbutyl)-1,3-thiazole-2-carboxamide is a useful research compound. Its molecular formula is C12H16N4O2S and its molecular weight is 280.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-methylbutyl)-1,3-thiazole-2-carboxamide is a derivative of oxadiazole and thiazole, which are recognized for their diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables summarizing its effects.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₄O₂S
- Molecular Weight : 286.37 g/mol
- CAS Number : [Not provided in search results]
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In a study focused on various oxadiazole compounds, it was found that many derivatives demonstrated enhanced activity against gram-positive bacteria compared to gram-negative strains. Specifically, compounds with the oxadiazole moiety showed promising results against species such as Bacillus cereus and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Similar Compounds
| Compound Name | Gram-positive Activity | Gram-negative Activity |
|---|---|---|
| Compound A | Moderate | Weak |
| Compound B | Strong | Moderate |
| This compound | Expected strong (based on structure) | Unknown |
Anticancer Activity
The anticancer potential of thiazole and oxadiazole derivatives has been widely documented. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines. In particular, studies indicated that some derivatives had IC50 values lower than those of standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .
In one study, several synthesized oxadiazole derivatives were tested against three cancer cell lines (HCT116, MCF7, HUH7), revealing that certain compounds exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 20 µM . The specific activity of this compound remains to be fully characterized but is anticipated to follow similar trends due to its structural similarities.
Table 2: Cytotoxicity Data for Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound C | HUH7 | 12.5 |
| Compound D | MCF7 | 18.0 |
| This compound | HUH7 (predicted) | <20 (expected) |
The mechanisms through which these compounds exert their biological effects often involve the inhibition of essential enzymes or pathways in microbial and cancer cells. For instance:
- Antimicrobial Mechanism : Many oxadiazoles disrupt bacterial cell wall synthesis or inhibit protein synthesis by targeting ribosomal sites.
- Anticancer Mechanism : The anticancer activity is frequently linked to the inhibition of topoisomerases or other enzymes critical for DNA replication and repair .
Case Studies
Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:
- Study by Özyazıcı et al. (2021) : This research synthesized a series of oxadiazole derivatives and evaluated their antimicrobial and anticancer activities. The findings indicated that modifications in the side chains significantly affected both antimicrobial potency and cytotoxicity against cancer cells .
- Research by Du et al. (2013) : This study modeled various oxadiazole compounds to assess their dual action against microbial infections and cancer cell proliferation. The results highlighted the potential of these compounds as dual-action agents .
属性
IUPAC Name |
N-(3-methylbutyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-7(2)4-5-13-10(17)12-15-9(6-19-12)11-14-8(3)16-18-11/h6-7H,4-5H2,1-3H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINXYEUCFSRBCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CSC(=N2)C(=O)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














